molecular formula C8H16N2O4 B8386029 t-Butyl[(dimethylamino)carbonyl]oxycarbamate

t-Butyl[(dimethylamino)carbonyl]oxycarbamate

Cat. No. B8386029
M. Wt: 204.22 g/mol
InChI Key: UCDAOEJCELPARZ-UHFFFAOYSA-N
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Patent
US07217723B2

Procedure details

To a suspension of sodium hydride (865 mg) in dimethylformamide (12 mL) and tetrahydrofuran (15 mL) was added t-butyl-N-hydroxycarbamate (2.5 g) on an ice bath. After stirring for 30 minutes, dimethylcarbamoyl chloride (2.32 g) was added and was stirred for 1 hour. Water was added to the reaction solution, and the solution was extracted with ethyl acetate. The solid that was obtained by drying the organic layer and removing the solvent by evaporation was washed with hexane, and a colorless solid (3.18 g) were obtained.
Quantity
865 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
2.32 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:7][C:8](=[O:11])[NH:9][OH:10])([CH3:6])([CH3:5])[CH3:4].[CH3:12][N:13]([CH3:17])[C:14](Cl)=[O:15].O>CN(C)C=O.O1CCCC1>[C:3]([O:7][C:8](=[O:11])[NH:9][O:10][C:14]([N:13]([CH3:17])[CH3:12])=[O:15])([CH3:6])([CH3:5])[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
865 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
12 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(NO)=O
Step Three
Name
Quantity
2.32 g
Type
reactant
Smiles
CN(C(=O)Cl)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was stirred for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solid that was obtained
CUSTOM
Type
CUSTOM
Details
by drying the organic layer
CUSTOM
Type
CUSTOM
Details
removing the solvent
CUSTOM
Type
CUSTOM
Details
by evaporation
WASH
Type
WASH
Details
was washed with hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(NOC(=O)N(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.18 g
YIELD: CALCULATEDPERCENTYIELD 82.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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